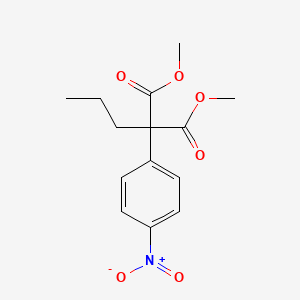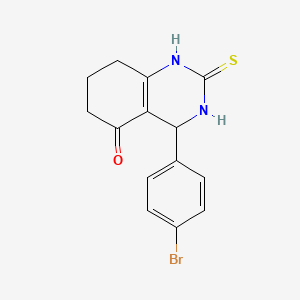
4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
科学的研究の応用
Antimicrobial and Anticonvulsant Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity, indicating their potential as therapeutic agents in treating seizures and infections (Rajasekaran et al., 2013).
Anticancer Potential
Matsuno et al. (2002) explored quinazoline derivatives as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, showing significant effects in inhibiting neointima formation in rats, a process relevant to atherosclerosis and other proliferative disorders. This research highlights the potential of quinazolinone derivatives in cancer treatment and cardiovascular disease management (Matsuno et al., 2002).
Antiviral Activities
Selvam, Murugesh, Chandramohan, Pannecouque, and De Clercq (2010) synthesized 2,3-disubstitutedquinazolin-4(3H)-ones, finding that certain derivatives exhibited antiviral activity against Herpes simplex and vaccinia viruses. This suggests that quinazolinone derivatives could serve as bases for developing new antiviral therapies (Selvam et al., 2010).
Tyrosine Kinase Inhibition
Research on quinazoline derivatives as tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) suggests their potential in cancer therapy. Studies show these compounds can effectively inhibit the tyrosine kinase activity of EGFR, indicating their usefulness in targeting cancer cells (Rewcastle et al., 1996).
Photostabilization of PVC
Quinazolinone derivatives have also been investigated for their utility beyond medical applications. For example, novel thiophene derivatives, including quinazolinone-based compounds, have been synthesized for use as photostabilizers for rigid poly(vinyl chloride) (PVC), showcasing the compound's versatility in materials science (Balakit et al., 2015).
特性
IUPAC Name |
4-(4-bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSNMWHUKAGNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

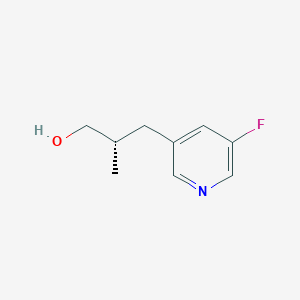
![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)
![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)
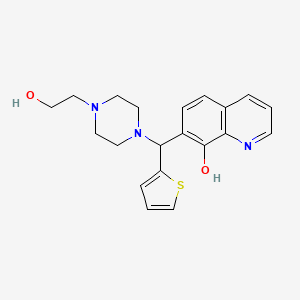

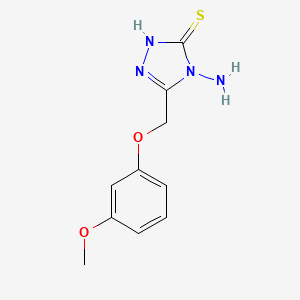

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)

